molecular formula C18H18N4O3 B2487923 1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-43-2

1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2487923
M. Wt: 338.367
InChI Key: PVNUAWPVQYNDPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to "1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide," often involves the use of click chemistry, particularly the [3+2] cycloaddition of azides and alkynes. This method provides a straightforward and efficient route to 1,2,3-triazoles, characterized by high yields and the ability to introduce diverse substituents at the triazole ring, allowing for the synthesis of a wide array of derivatives with varying properties and potential applications (Chen, Liu, & Chen, 2010).

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using spectroscopic techniques such as NMR spectroscopy and single-crystal X-ray diffraction. These methods provide detailed information on the molecular conformation, bond lengths, and angles, crucial for understanding the compound's chemical behavior and interactions. For instance, NMR spectroscopy and X-ray diffraction have been used to ascertain the structure of closely related triazole compounds, ensuring the correct synthesis and identification of the target molecule (Kariuki et al., 2022).

Scientific Research Applications

Antimicrobial Activity

Compounds related to 1,2,4-triazole derivatives, similar to the chemical , have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives demonstrated good or moderate activities against various microorganisms (Bektaş et al., 2007). This suggests potential utility in developing new antimicrobial agents.

Cancer Cell Inhibition

Triazole derivatives have been investigated for their role in inhibiting cancer cell proliferation. For example, a study on 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide showed distinct effective inhibition on the proliferation of cancer cell lines (Lu et al., 2017). This highlights the potential for triazole compounds in cancer therapy.

Corrosion Inhibition

Research has also explored the use of triazole derivatives as corrosion inhibitors. For instance, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has been shown to inhibit acidic corrosion on mild steel in hydrochloric acid medium, with high inhibition efficiency (Bentiss et al., 2009). This indicates a potential application in metal preservation and protection.

Anti-Inflammatory Activity

1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides, which share a structural similarity with the chemical in focus, have been synthesized and shown remarkable anti-inflammatory activity. These compounds exhibited activity comparable to standard drugs like indomethacin and celecoxib, with lower ulcerogenicity (Abdel‐Aziz et al., 2014). This suggests their potential as safer anti-inflammatory drugs.

Cytotoxicity Against Cancer Cells

Derivatives of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide have been synthesized and tested for their cytotoxicity against breast cancer cell lines. Some of these compounds showed promising cytotoxicity, indicating potential for development as anticancer agents (Shinde et al., 2022).

properties

IUPAC Name

1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-12-17(18(23)19-13-7-6-8-14(11-13)24-2)20-21-22(12)15-9-4-5-10-16(15)25-3/h4-11H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNUAWPVQYNDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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